molecular formula C19H9BrClF3N2S B2449068 2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338963-35-2

2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2449068
CAS No.: 338963-35-2
M. Wt: 469.7
InChI Key: SPAGDQOQKJRDFR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H9BrClF3N2S and its molecular weight is 469.7. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9BrClF3N2S/c20-12-4-6-14(7-5-12)27-18-15(10-25)16(19(22,23)24)9-17(26-18)11-2-1-3-13(21)8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAGDQOQKJRDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9BrClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with potential biological activities. This article explores its biological effects, mechanisms, and relevant research findings.

  • Molecular Formula : C19H9BrClF3N2S
  • Molecular Weight : 469.7 g/mol
  • Structural Features : The compound features a trifluoromethyl group, bromophenyl, chlorophenyl, and a nitrile functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related pyridine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The presence of halogens (bromine and chlorine) in the structure may enhance lipophilicity, facilitating membrane penetration and disruption of microbial cell walls.

Anticancer Potential

The compound has been investigated for its anticancer properties:

  • In Vitro Studies : In assays against various cancer cell lines (e.g., MCF-7, HeLa), it demonstrated cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation signals .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory potential has been evaluated:

  • Research Findings : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
  • Implications : This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntimicrobialStaphylococcus aureus15.2
AntimicrobialEscherichia coli12.5
AnticancerMCF-720.0
AnticancerHeLa18.5
Anti-inflammatoryCytokine inhibitionNot specified

Scientific Research Applications

Medicinal Chemistry

The compound's unique chemical structure allows it to interact with biological receptors and enzymes, potentially leading to significant pharmacological effects. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways associated with pest resistance or disease progression.

Case Study: Antimicrobial Activity
Research has shown that derivatives of nicotinonitrile compounds exhibit antimicrobial properties. For instance, studies have reported that certain nicotinonitrile derivatives demonstrate activity against various bacterial strains, suggesting that 2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile could be explored for its antibacterial potential.

Agrochemical Applications

The compound's structural features make it suitable for use as an agrochemical. The presence of the trifluoromethyl group and the bromophenyl moiety are known to enhance the efficacy of pesticides and herbicides.

Case Study: Insecticidal Properties
Insecticidal assays have indicated that compounds similar to this compound exhibit potent activity against agricultural pests. The mechanism of action often involves disruption of the pest's nervous system or metabolic processes.

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